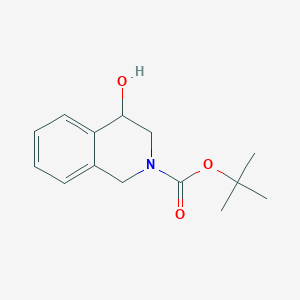
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline and related compounds often involves multi-step chemical processes. For example, Huang Wei-yi (2006) described a three-step reaction starting from isoquinoline to synthesize 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone with an overall yield of 47.6%, highlighting the method's efficiency in generating hydroxy-isoquinoline derivatives (Huang Wei-yi, 2006). Additionally, Barry A. Bunin et al. (2004) discussed the preparation of compounds containing the tetrahydroisoquinoline ring system using BOC-protected amino acids, illustrating a pathway for synthesizing BOC-protected tetrahydroisoquinoline carboxylic acids (Bunin, Barry A. et al., 2004).
Molecular Structure Analysis
The molecular structure of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline derivatives can significantly influence their chemical and physical properties. Yuting Chen et al. (2011) explored the structural aspects of 8-hydroxyquinoline-substituted compounds, providing insights into how molecular structure affects properties like fluorescence in chemical sensors (Chen, Yuting et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline are diverse. C. Yang et al. (2015) reported on the PhI(OCOCF3)2-mediated cyclization of o-(1-alkynyl)benzamides, a metal-free synthesis pathway for 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones, demonstrating the compound's versatility in synthesis reactions (Yang, C. et al., 2015).
Scientific Research Applications
Biocatalytic Process Development
An efficient biocatalytic process using Seaprose S-mediated enantioselective hydrolysis has been developed for the resolution of N-tBoc-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylate, yielding high-potency and high-yield enantiomers (Gill et al., 2007).
Synthesis of Isoquinoline Derivatives
Methodology for the preparation of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines has been developed, demonstrating the conversion to various isoquinoline forms, including tetrahydroisoquinolines (Clark et al., 1994).
Synthesis of Substituted Aminomethylene Tetrahydro-isoquinolines
Research has described the synthesis of substituted aminomethylene tetrahydro-isoquinolines from 5-hydroxyisoquinoline via reductive amination of N-Boc tetrahydro-isoquinoline 5-carboxaldehyde (Fray et al., 2006).
Preparation of Tetrahydroisoquinolines
A study details the preparation of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamine, further elaborating on methodologies to synthesize various derivatives (Clark et al., 1991).
Redox-Neutral Synthesis of Isoquinolines
Research has reported a Cp*Co(III)-catalyzed, redox-neutral cyclization for streamlined synthesis of isoquinolines, emphasizing the formation of C–C and C–N bonds (Wang et al., 2016).
Synthesis of Isoquinoline Alkaloids
A method for the alkylation of N-Boc-1,2,3,4-tetrahydroisoquinolines in the 1-position has been developed, proving useful for the synthesis of isoquinoline alkaloids like salsolidine and laudanosine (Coppola, 1991).
Mass Spectrometry of Isoquinolines
A study on the gas-phase reaction of substituted isoquinolines in mass spectrometry has been conducted, highlighting its application in identifying prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
N-Amino Azaheterocycle Synthesis
A C-H activation-based strategy for synthesizing N-amino azaheterocycles, including N-amino isoquinolin-3-ones, has been developed, highlighting the versatility of N-tert-butoxycarbonyl (N-Boc) cleavage (Shi et al., 2017).
properties
IUPAC Name |
tert-butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7,12,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWSLYNGBGAZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

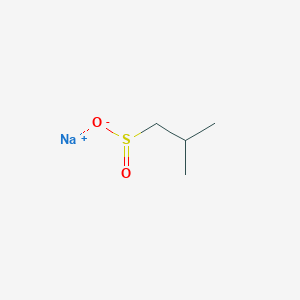
![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)
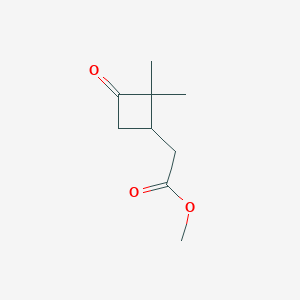
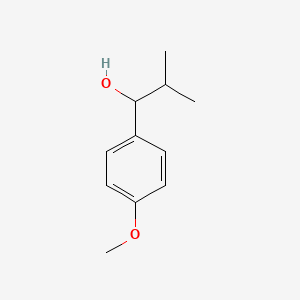
![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)
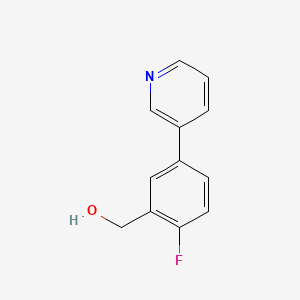
![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)
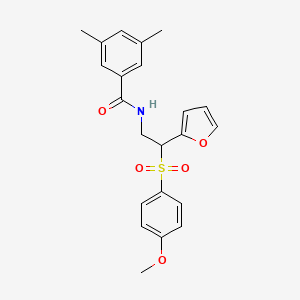
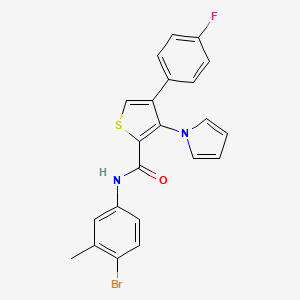
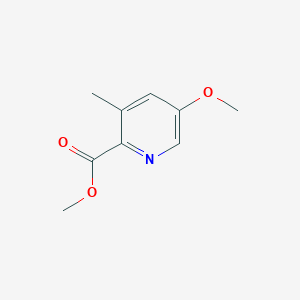
![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)
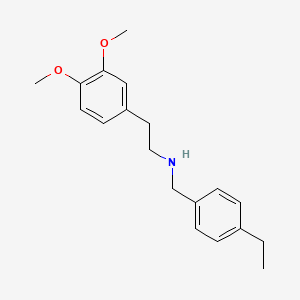

![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)